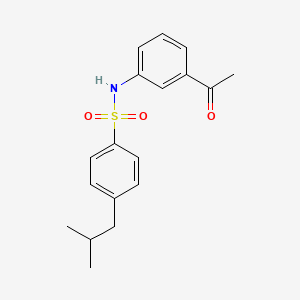
2-bromo-4-chlorophenyl phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-chlorophenyl phenylcarbamate, also known as BPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPPC is a carbamate derivative that is synthesized through a multistep process involving the reaction of 2-bromo-4-chlorophenol and phenyl isocyanate.
科学研究应用
2-bromo-4-chlorophenyl phenylcarbamate has been studied extensively for its potential applications in various fields. One of the primary applications of this compound is in the field of agriculture, where it has been shown to have herbicidal properties. This compound has been found to inhibit the growth of various weeds, making it a potential candidate for use in weed control.
This compound has also been studied for its potential applications in the field of medicine. It has been shown to have antitumor properties and has been studied as a potential treatment for various types of cancer. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.
作用机制
The mechanism of action of 2-bromo-4-chlorophenyl phenylcarbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins within cells. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have various effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various weeds and has been shown to have antitumor, antibacterial, and antifungal properties. This compound has also been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine. This increase can have various effects on the body, including the stimulation of the parasympathetic nervous system.
实验室实验的优点和局限性
One of the primary advantages of 2-bromo-4-chlorophenyl phenylcarbamate for lab experiments is its herbicidal properties. This compound has been shown to inhibit the growth of various weeds, making it a potential candidate for use in weed control. This compound also has antitumor, antibacterial, and antifungal properties, making it a potential candidate for use in the development of new antibiotics and cancer treatments.
One of the limitations of this compound for lab experiments is its potential toxicity. This compound has been shown to have toxic effects on various organisms, including humans. Careful handling and disposal of this compound are necessary to prevent harm to researchers and the environment.
未来方向
For the study of 2-bromo-4-chlorophenyl phenylcarbamate include the development of this compound-based herbicides and antibiotics and further research into its mechanism of action and potential effects on the human body.
合成方法
The synthesis of 2-bromo-4-chlorophenyl phenylcarbamate involves a multistep process that begins with the reaction of 2-bromo-4-chlorophenol with thionyl chloride to form 2-bromo-4-chlorophenyl chloride. This intermediate is then reacted with phenyl isocyanate to form this compound. The reaction is typically carried out in anhydrous conditions and requires a catalyst such as triethylamine to facilitate the reaction.
属性
IUPAC Name |
(2-bromo-4-chlorophenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c14-11-8-9(15)6-7-12(11)18-13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEPSACWBFJRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)
![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)
![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)


![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)


![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)
